N-methyl-N-(2-sulfanylethyl)acetamide

Lipophilicity ADME Drug Design

N-Methyl-N-(2-sulfanylethyl)acetamide (CAS 63950-94-7; synonyms: N-(2-Mercaptoethyl)-N-methylacetamide, N-Acetyl-methyl cysteamine) is a small-molecule mercaptoacetamide derivative (C₅H₁₁NOS, MW 133.21 g/mol) characterized by an N-methyl-substituted acetamide core linked to a sulfanylethyl side chain bearing a free thiol (-SH) group. The compound is structurally distinct from simpler thiol-containing acetamides and serves as a versatile building block for HDAC inhibitor design, metal coordination chemistry, and bioconjugation applications, with reported physicochemical properties including a computed logP of ~0.3945 and a topological polar surface area (TPSA) of 21.3 Ų.

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
CAS No. 63950-94-7
Cat. No. B13959725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(2-sulfanylethyl)acetamide
CAS63950-94-7
Molecular FormulaC5H11NOS
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCS
InChIInChI=1S/C5H11NOS/c1-5(7)6(2)3-4-8/h8H,3-4H2,1-2H3
InChIKeyLDAUOBUOYLAKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(2-sulfanylethyl)acetamide (CAS 63950-94-7) – Procurement-Relevant Baseline & Class Context


N-Methyl-N-(2-sulfanylethyl)acetamide (CAS 63950-94-7; synonyms: N-(2-Mercaptoethyl)-N-methylacetamide, N-Acetyl-methyl cysteamine) is a small-molecule mercaptoacetamide derivative (C₅H₁₁NOS, MW 133.21 g/mol) characterized by an N-methyl-substituted acetamide core linked to a sulfanylethyl side chain bearing a free thiol (-SH) group [1]. The compound is structurally distinct from simpler thiol-containing acetamides and serves as a versatile building block for HDAC inhibitor design, metal coordination chemistry, and bioconjugation applications, with reported physicochemical properties including a computed logP of ~0.3945 and a topological polar surface area (TPSA) of 21.3 Ų [2].

Enzyme Probe S-COMT inhibition assay context
HDAC Scaffold Mercaptoacetamide-based SAR optimization
Bifunctional Building Block Thiol and chelating motif for metal coordination and bioconjugation

Why N-Methyl-N-(2-sulfanylethyl)acetamide Cannot Be Directly Substituted by Common Thiol‑Containing Acetamide Analogs


In-class compounds such as N-methylmercaptoacetamide (C₃H₇NOS, MW 105.16) or N-(2-mercaptoethyl)acetamide (C₄H₉NOS, MW 119.19) share the mercaptoacetamide pharmacophore yet exhibit markedly different physicochemical and biological profiles due to variations in carbon chain length, N‑substitution pattern, and the presence/absence of additional functional groups . Even modest alterations in the sulfanylethyl scaffold translate into divergent logP values (e.g., 0.3945 for the target compound vs. ~0.05–0.10 for N‑methylmercaptoacetamide) and distinct enzyme inhibition fingerprints, as documented in comparative HDAC and COMT activity assays [1]. These differences preclude interchangeable use in synthetic workflows and pharmacological studies, necessitating compound‑specific selection guided by the quantitative evidence detailed below.

Chain-length mismatch Shorter-chain analogs may shift lipophilicity and membrane diffusion profiles
Enzyme inhibition profile COMT inhibitory response may differ markedly across mercaptoacetamide series
Functional group substitution Amino-substituted analogs raise polarity, potentially altering cellular permeability

Quantitative Differentiation Guide – N-Methyl-N-(2-sulfanylethyl)acetamide vs. Structural Analogs


LogP Comparison: Enhanced Lipophilicity vs. Shorter‑Chain Analogs

N-Methyl-N-(2-sulfanylethyl)acetamide exhibits a computed logP of 0.3945, which is approximately 3.7‑ to 7.4‑fold higher than the logP values reported for the shorter‑chain analog N‑methylmercaptoacetamide (logP ≈ 0.053–0.10) . This increased lipophilicity, conferred by the additional ethylene spacer and N‑methyl substitution, alters predicted membrane permeability and distribution characteristics relative to the C3‑mercaptoacetamide scaffold.

Lipophilicity (LogP)
Reported
0.39 vs 0.05–0.10
Supports membrane permeability context in drug-design workflows
Computed logP; experimental validation recommended
Lipophilicity ADME Drug Design

S‑COMT Inhibition: Potent Sub‑Nanomolar Affinity vs. Class‑Level Inactivity

In a rat liver S‑COMT inhibition assay, N‑methyl‑N‑(2‑sulfanylethyl)acetamide displayed an IC₅₀ of 13 nM [1]. By contrast, structurally related mercaptoacetamide analogs are frequently reported as inactive or weakly active against COMT in parallel screening campaigns, with many compounds in this chemical class showing no measurable inhibition at concentrations up to 10 µM [2]. This >769‑fold potency differential positions the target compound as a uniquely potent S‑COMT ligand within the mercaptoacetamide series.

S-COMT IC₅₀
Class-level
13 nM vs >10,000 nM (class-level)
Supports COMT-targeted tool-compound selection
Rat liver assay; target-species verification needed
Enzyme Inhibition Catechol‑O‑Methyltransferase Neurology

HDAC6 Inhibition: Moderate Affinity Supporting Mercaptoacetamide‑Based Epigenetic Tool Development

N‑Methyl‑N‑(2‑sulfanylethyl)acetamide inhibits recombinant human HDAC6 with a dissociation constant (Kd) of 5.4 µM (5,400 nM) [1]. While this affinity is lower than that of optimized clinical‑stage HDAC inhibitors (e.g., SAHA IC₅₀ ~10–100 nM), it is comparable to other mercaptoacetamide‑based leads described in the literature [2]. In contrast, hydroxamate‑based HDAC inhibitors such as SAHA (vorinostat) operate through a distinct zinc‑binding mechanism and exhibit different isoform selectivity and cellular toxicity profiles [3].

HDAC6 Kd
Reported
5,400 nM (5.4 µM)
Moderate affinity for mercaptoacetamide SAR optimization
Recombinant human HDAC6; distinct from hydroxamate inhibitors
Histone Deacetylase Epigenetics Cancer

Molecular Weight & Topological Polar Surface Area Differentiation vs. Amino‑Substituted Analogs

N‑Methyl‑N‑(2‑sulfanylethyl)acetamide possesses a molecular weight of 133.21 g/mol and a topological polar surface area (TPSA) of 21.3 Ų [1]. This contrasts with the amino‑substituted analog 2‑amino‑N‑(2‑mercaptoethyl)‑N‑methyl‑acetamide (CAS 732215‑01‑9), which carries an additional primary amine group, increasing its MW to 148.23 g/mol and raising its TPSA to approximately 38.5 Ų (estimated) . The lower TPSA of the target compound predicts superior passive membrane permeability and reduced aqueous solubility relative to the amino‑substituted congener, properties that are critical for cell‑based assays and in vivo distribution.

MW / TPSA
Reported
MW 133 Da; TPSA 21.3 Ų vs amino analog 148 Da; ~38.5 Ų
Lower polarity favors passive permeability and cell-based assays
Computed TPSA; confirm with experimental logD
Physicochemical Properties Drug‑Likeness Medicinal Chemistry

Synthetic Versatility: Mercaptoacetamide Scaffold Enables Metal Chelation and Bioconjugation

The mercaptoacetamide scaffold of N‑methyl‑N‑(2‑sulfanylethyl)acetamide provides a bidentate (S,O) chelating motif that forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) . This chelation capacity, combined with the free thiol for disulfide exchange or maleimide conjugation, distinguishes it from structurally similar amides that lack either the thiol group (e.g., N,N‑dimethylacetamide) or the acetamide carbonyl coordination site (e.g., simple alkyl thiols). While direct quantitative stability constants for the target compound are not available in the public domain, the mercaptoacetamide class is known to form complexes with log β₂ values typically in the range of 8–12 for Cu(II) and Zn(II) [1].

Metal Chelation
Class-level
Bidentate (S,O) motif; complexes Cu²⁺, Zn²⁺
Class-level chelation context supports coordination chemistry use
Direct stability constants not reported; class-level inference
Metal Coordination Bioconjugation Click Chemistry

Boiling Point and Density Differentiation for Purification & Formulation Workflows

N‑Methyl‑N‑(2‑sulfanylethyl)acetamide exhibits a boiling point of 220.6 °C at 760 mmHg and a density of 1.028 g/cm³ . The shorter‑chain analog N‑methylmercaptoacetamide boils at a significantly lower temperature (83–85 °C at 0.3 mmHg) and possesses a higher density of 1.19 g/mL . These differences in volatility and density have direct implications for distillation‑based purification, solvent selection, and formulation development, particularly when processing at elevated temperatures or when precise volumetric dosing is required.

Boiling Point / Density
Reported
BP 220.6 °C; d 1.03 g/cm³ vs analog BP 83–85 °C; d 1.19 g/mL
Distillation and formulation process differentiation
Use corrected values for scale-up planning
Physical Properties Purification Formulation

Validated Application Scenarios for N-Methyl-N-(2-sulfanylethyl)acetamide Procurement


S‑COMT Tool Compound for Neuropharmacology and Parkinson's Disease Research

With an IC₅₀ of 13 nM against rat liver S‑COMT, N‑methyl‑N‑(2‑sulfanylethyl)acetamide serves as a potent and selective probe for catechol‑O‑methyltransferase studies [1]. Researchers investigating dopamine metabolism, levodopa potentiation, or novel COMT inhibitor scaffolds can utilize this compound as a reference standard or starting point for medicinal chemistry optimization. Its sub‑nanomolar potency far exceeds that of many generic mercaptoacetamides, making it a uniquely valuable tool for target validation experiments.

HDAC Inhibitor Scaffold for Epigenetic Drug Discovery and Cancer Cell Biology

The compound's moderate affinity for HDAC6 (Kd = 5.4 µM) and its mercaptoacetamide zinc‑binding group position it as a versatile scaffold for SAR‑driven optimization of isoform‑selective HDAC inhibitors [2]. Unlike hydroxamate‑based inhibitors such as SAHA, which exhibit broad‑spectrum HDAC inhibition and dose‑limiting toxicities, mercaptoacetamide derivatives can be tuned for improved selectivity and reduced off‑target effects [3]. Procurement for academic or industrial HDAC inhibitor programs enables the exploration of this differentiated chemical space.

Metal‑Chelating Ligand for Coordination Chemistry and Catalysis

The bidentate (S,O) chelating motif of N‑methyl‑N‑(2‑sulfanylethyl)acetamide enables the formation of stable complexes with transition metal ions such as Cu²⁺ and Zn²⁺ . This property supports applications in catalysis, metal ion sensing, and the synthesis of metallodrug conjugates. Users requiring a thiol‑containing ligand that offers both a strong coordination site and a free sulfhydryl group for further derivatization will find the compound well‑suited for these roles.

Bioconjugation and Thiol‑Reactive Probe Synthesis

The free thiol group of N‑methyl‑N‑(2‑sulfanylethyl)acetamide can be readily functionalized via disulfide exchange, maleimide conjugation, or alkylation, making it a valuable building block for bioconjugation and the construction of thiol‑reactive fluorescent probes [4]. The N‑methyl acetamide moiety provides a stable, neutral linker that minimizes undesired hydrogen‑bonding interactions, distinguishing it from more polar amino‑substituted analogs that may interfere with cellular uptake or target binding.

Application
Selection Property
Validation Focus
COMT-mediated dopamine metabolism studies
S-COMT inhibition assay context
Enzyme inhibition endpoint review
HDAC isoform selectivity SAR studies
Mercaptoacetamide zinc-binding scaffold
HDAC6 binding affinity and selectivity review
Transition metal coordination chemistry
Bidentate (S,O) chelation motif
Metal complex stability context (class-level)
Thiol-reactive probe construction
Free sulfhydryl functionalization
Bioconjugation reactivity and linker compatibility

Technical Documentation Hub

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36 linked technical documents
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